molecular formula C15H18FNO3 B4173172 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4173172
M. Wt: 279.31 g/mol
InChI Key: PZYKBQWTAOQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FMOC-Lys(Fmoc)-OH, is a chemical compound that belongs to the family of amino acids. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is not well understood. However, it is believed that the compound acts as a nucleophile and forms covalent bonds with other molecules through its amino and carboxylic acid functional groups.
Biochemical and Physiological Effects:
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH does not have any known biochemical or physiological effects. It is used solely as a research tool for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH in lab experiments include its stability, compatibility with various coupling reagents and solvents, and ease of purification. However, the limitations of using 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH include its high cost and limited availability.

Future Directions

For the use of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH in scientific research include the development of new coupling reagents and solvents for SPPS, the synthesis of bioconjugates and drug delivery systems, and the investigation of its potential as a therapeutic agent. Additionally, the development of new methods for the synthesis of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH and its derivatives may lead to more cost-effective and efficient ways to produce the compound.

Scientific Research Applications

2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various coupling reagents and solvents. 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is also used in the synthesis of bioconjugates and drug delivery systems due to its ability to form stable amide bonds with other molecules.

properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYKBQWTAOQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

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